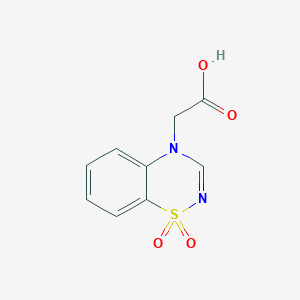

2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid

Descripción general

Descripción

“2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid” is a compound with the molecular formula C9H8N2O4S . It is part of the 1,2,4-benzothiadiazine-1,1-dioxide ring family, which has been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the attachment of various functional groups to the 1,2,4-benzothiadiazine-1,1-dioxide ring. These functional groups, which can include alkyl, aryl, alkylamino, benzyl, keto, and others, are responsible for the activity of the compound .Molecular Structure Analysis

The molecular structure of “2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid” is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring. This ring can have various tautomeric forms and can give rise to benzo derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound are often influenced by the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring. For example, the presence of a halo group at the 7 and 8 positions of the ring can lead to active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid” are determined by its molecular structure and the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring .Aplicaciones Científicas De Investigación

Agricultural Applications

Diclofop, a derivative of the related compound 2,4-dioxo-cyclohex-1-yl-acetic acid, has been evaluated for its effectiveness as a selective herbicide, particularly for controlling Italian ryegrass in winter wheat. It was found that diclofop applied postemergence significantly controlled ryegrass and resulted in yield increases in winter wheat. The herbicide was most effective when applied during the two- to three-leaf stage of ryegrass growth (Khodayari, Frans, & Collins, 1983).

Chemical Synthesis and Modifications

Several studies have focused on the chemical synthesis and modification of compounds related to 2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid. For example, research has been conducted on the Mitsunobu reactions of 3-Hydroxyalkylamino- and 3-Mercaptoalkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides, leading to the formation of built-in guanidine tricycles and disulfides (Chern, Shiau, & Wu, 1991). Another study synthesized Schiff and Mannich bases derivatives derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, evaluating their anti-inflammatory and analgesic activities (Gowda et al., 2011).

Antibacterial Applications

Research on 1, 4-Benzoxazine analogues, including derivatives of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid, has shown promising antibacterial activity against various bacterial strains. The compounds synthesized were screened and demonstrated activity against bacteria such as E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, and others (Kadian, Maste, & Bhat, 2012).

Pharmaceutical Research

In the pharmaceutical domain, studies have been conducted on the synthesis and pharmacological activity of various derivatives of benzothiazin and benzoxazin compounds. One such study focused on synthesizing 4-{[1-substituted aminomethyl-4-arylideneamino-5-sulfanyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-ones, derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid, and evaluated their anti-inflammatory and analgesic activities (Gowda et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for the activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Direcciones Futuras

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which “2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid” belongs, continues to be a subject of research due to its various biological activities. Future research may focus on exploring new functional groups to attach to the ring to enhance its activity or discover new activities .

Propiedades

IUPAC Name |

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c12-9(13)5-11-6-10-16(14,15)8-4-2-1-3-7(8)11/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMOKSPULVAUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=NS2(=O)=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid | |

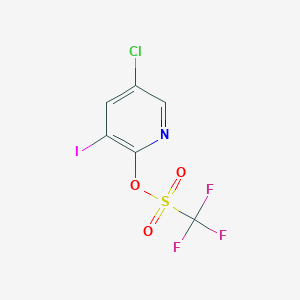

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate](/img/structure/B1463443.png)

![2-Chloro-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1463450.png)

![2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide](/img/structure/B1463452.png)

![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)

![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)

![2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol](/img/structure/B1463461.png)